6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-neuroinflammatory, antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common method includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves multiple molecular targets and pathways:
Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis, reducing the expression of the ER chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells.
Anti-inflammatory: Inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in microglia cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity.
Uniqueness
6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its dual neuroprotective and anti-neuroinflammatory properties, making it a promising candidate for treating neurodegenerative diseases and inflammatory conditions .
Properties
CAS No. |
852047-30-4 |
---|---|
Molecular Formula |
C22H19N5O4S |
Molecular Weight |
449.49 |
IUPAC Name |
6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O4S/c1-31-17-9-7-14(8-10-17)18(28)13-32-22-26-25-19(27(22)16-5-3-2-4-6-16)11-15-12-20(29)24-21(30)23-15/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |
InChI Key |
NTJTXYZSYOGZAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
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